Risdiplam

Oral bioavailability CNS penetration Pharmacokinetics

Risdiplam (CAS 1825352-65-5) is the only FDA/EMA-approved oral SMN2 splicing modifier with systemic CNS penetration—the essential positive control for preclinical SMA research. Validated EC1.5× of 4 nM for SMN2 exon 7 inclusion and 10:1 selectivity over FOXM1 enable precise dose-response calibration and benchmark comparisons. Oral bioavailability with ~1:1 CNS:plasma ratio enables in vivo PK/PD comparisons unattainable with intrathecal therapies. Procure research-grade risdiplam for reproducible, regulatory-submission-ready data in patient-derived fibroblasts, iPSC-derived motor neurons, and transgenic SMA models.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
CAS No. 1825352-65-5
Cat. No. B610492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisdiplam
CAS1825352-65-5
SynonymsRisdiplam;  RG7916;  RG-7916;  RG 7916;  RO703406;  RO-7034067;  RO 7034067; 
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
InChIInChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
InChIKeyASKZRYGFUPSJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Risdiplam (CAS 1825352-65-5): First-in-Class Oral SMN2 Splicing Modifier for SMA Research and Therapeutic Development


Risdiplam (CAS 1825352-65-5), marketed as Evrysdi®, is a small-molecule survival motor neuron 2 (SMN2) pre-mRNA splicing modifier approved globally for the treatment of spinal muscular atrophy (SMA) across all ages and types [1]. As the first and only orally administered SMA therapy with systemic bioavailability and reliable central nervous system (CNS) penetration, risdiplam offers a non-invasive alternative to intrathecal antisense oligonucleotides and gene therapy [2][3]. Chemically identified as 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with molecular formula C22H23N7O and molecular weight 401.46 g/mol, risdiplam functions by enhancing inclusion of exon 7 in SMN2 transcripts, thereby increasing production of functional SMN protein [4]. Its discovery involved extensive medicinal chemistry optimization to achieve high potency (EC1.5× for SMN2 splicing: 4 nM) and a 10:1 selectivity window over the off-target FOXM1, establishing a distinct pharmacological profile among SMN2-directed therapies [5].

Why Risdiplam Cannot Be Substituted with Generic SMN2 Splicing Modifiers or In-Class Analogs


Risdiplam's pharmacological profile is the product of extensive structure-activity relationship (SAR) optimization targeting a specific RNA-small molecule interaction at the SMN2 exon 7 5' splice site, yielding a unique combination of high potency (EC1.5× = 4 nM for SMN2 splicing), oral bioavailability, and CNS penetration that cannot be replicated by close structural analogs or other in-class SMN2 splicing modifiers [1]. Its selectivity profile—optimized to achieve a 10:1 window for SMN2 over FOXM1 (EC50 = 67 nM for FOXM1 splicing)—distinguishes it from predecessor compounds like RG7800, which exhibited unacceptable off-target activity and phototoxicity liabilities [2]. Furthermore, the compound's distinct recognition mode at the 5' splice site, which recent mechanistic studies show contradicts the previously hypothesized two-site binding model, confers a sequence specificity profile that differs quantitatively from branaplam and other splicing modifiers [3]. Substitution with generic SMN2 modulators or structurally related analogs would introduce uncontrolled variability in splicing specificity, tissue distribution, and off-target gene expression, rendering experimental results non-comparable and regulatory submissions invalid.

Quantitative Differentiation Evidence: Risdiplam vs. Nusinersen and Branaplam


Oral Bioavailability and CNS Penetration: Risdiplam vs. Nusinersen (Intrathecal ASO)

Risdiplam is orally bioavailable with systemic distribution and reliable CNS penetration, whereas nusinersen requires intrathecal administration via lumbar puncture for CNS delivery [1][2]. This difference in route of administration eliminates procedure-related risks, reduces healthcare resource utilization, and enables at-home dosing [3].

Oral bioavailability CNS penetration Pharmacokinetics Route of administration

SMN2 Splicing Potency: Risdiplam vs. Branaplam

Risdiplam exhibits an EC1.5× of 4 nM for SMN2 exon 7 inclusion, compared to branaplam's reported EC50 of 20 nM for SMN2 splicing modulation . Furthermore, risdiplam demonstrates a 10:1 selectivity ratio for SMN2 over the off-target FOXM1 (EC50 = 67 nM for FOXM1 splicing), a critical optimization outcome that reduced the reproductive toxicity liabilities observed with earlier compounds [1][2].

SMN2 splicing EC1.5x Potency Selectivity

Clinical Efficacy in Later-Onset SMA: Risdiplam vs. Placebo (SUNFISH Trial)

In the pivotal Phase 3 SUNFISH trial (NCT02908685) in type 2 and non-ambulant type 3 SMA patients aged 2-25 years, risdiplam treatment resulted in a statistically significant improvement in 32-item Motor Function Measure (MFM32) total score versus placebo at month 12 (treatment difference: 1.55 points; p=0.015) [1][2]. At month 24, a treatment difference of 3.12 points (95% CI: 1.67-4.57) in MFM-derived scores was observed compared with an external natural history comparator, with 32% of patients achieving a clinically meaningful improvement (change ≥3) and 58% demonstrating stabilization (change ≥0) [3]. In contrast, the placebo group showed a mean change from baseline of -0.31 points in MFM32 at month 12, reflecting natural disease progression [4].

Motor function MFM32 HFMSE SUNFISH Phase 3

Optimal Scientific and Industrial Use Cases for Risdiplam (CAS 1825352-65-5) Based on Differentiation Evidence


Preclinical SMA Model Validation and SMN2 Pharmacodynamic Studies

Risdiplam serves as an essential positive control and reference standard for validating SMN2 splicing modulation in preclinical SMA models. Its well-characterized EC1.5× of 4 nM for SMN2 exon 7 inclusion and defined 10:1 selectivity over FOXM1 enable precise dose-response calibration in vitro and in vivo [1]. Researchers can benchmark novel SMN2-targeting compounds against risdiplam's potency and selectivity profile, using it to establish assay sensitivity and confirm mechanism of action in patient-derived fibroblasts, iPSC-derived motor neurons, and transgenic mouse models (C/C-allele and SMNΔ7 mice) .

Oral SMN2 Splicing Modifier Reference for Comparative Pharmacology Studies

As the only FDA-approved oral SMN2 splicing modifier, risdiplam provides a critical comparator for evaluating novel oral small molecules targeting SMN2 or related RNA splicing mechanisms. Its systemic bioavailability and CNS penetration profile—with approximately 1:1 CNS:plasma exposure ratio—enable meaningful in vivo pharmacokinetic/pharmacodynamic comparisons that intrathecally administered compounds cannot provide [2][3]. Studies investigating oral SMN2 modulators or brain-penetrant splicing modifiers should include risdiplam as a benchmark to contextualize tissue distribution and target engagement.

Real-World Evidence and Health Economics Outcomes Research

Risdiplam's oral, at-home administration profile creates a distinct comparator arm for real-world evidence studies and health economics outcomes research in SMA. The elimination of intrathecal injection procedures reduces healthcare resource utilization and associated costs, enabling comparative effectiveness research against nusinersen and onasemnogene abeparvovec in terms of treatment burden, adherence, and quality-of-life outcomes [4]. Procurement of research-grade risdiplam supports investigator-initiated studies examining long-term safety, treatment switching patterns, and combination therapy approaches [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risdiplam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.